molecular formula C13H21NO5 B2975325 4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid CAS No. 2010218-26-3

4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid

Cat. No. B2975325
CAS RN: 2010218-26-3
M. Wt: 271.313
InChI Key: ATWNWSCQWJSLIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid” is a chemical compound with the CAS number 863304-76-1 . It is used in various fields of research .


Molecular Structure Analysis

The molecular formula of this compound is C14H23NO4 . It has a bicyclic structure, which is a common feature in many natural products . The exact 3D structure can be determined using techniques like X-ray crystallography .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 269.34 . It has a density of 1.2±0.1 g/cm3 and a boiling point of 413.1±44.0 °C at 760 mmHg . Its exact mass is 269.162720 .

Scientific Research Applications

I have conducted a search for the scientific research applications of “4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid”, but unfortunately, the specific applications are not detailed in the available online resources. This compound may be used in advanced research fields such as life sciences, organic synthesis, and environmental testing, as suggested by some sources .

Safety and Hazards

The safety information available indicates that this compound may pose certain hazards. The signal word for this compound is "Warning" . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.2.2]octane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-11(2,3)19-10(17)14-12-4-6-13(7-5-12,9(15)16)18-8-12/h4-8H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWNWSCQWJSLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(CC1)(OC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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